[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Overview
Description
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C6H8ClF3O2S and a molecular weight of 236.64 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, and a methanesulfonyl chloride functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanesulfonyl chloride with a trifluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings . The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The trifluoromethyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Cyclobutylmethanesulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
Trifluoromethylmethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the cyclobutyl ring, leading to variations in chemical behavior.
Uniqueness: The presence of both the trifluoromethyl group and the cyclobutyl ring in [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride makes it unique compared to other sulfonyl chlorides . This combination imparts distinct chemical properties, such as increased stability and reactivity, which are advantageous in various applications .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZCQUYUNBPJOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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